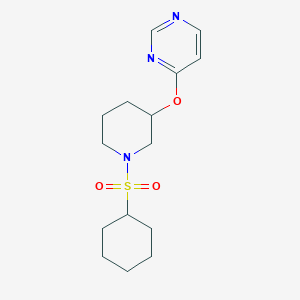

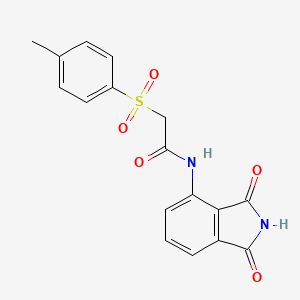

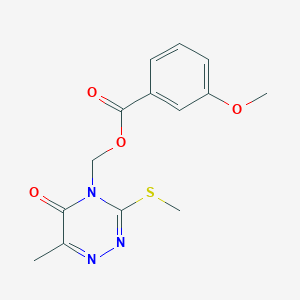

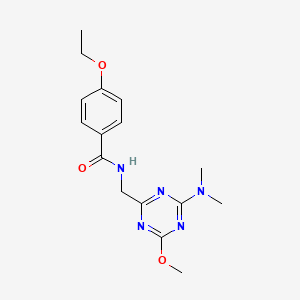

![molecular formula C12H15ClF3NO B2740833 3-[4-(Trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride CAS No. 2409589-75-7](/img/structure/B2740833.png)

3-[4-(Trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[4-(Trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride is a chemical compound with the CAS Number: 2409589-75-7 . It has a molecular weight of 281.71 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14F3NO.ClH/c13-12(14,15)10-4-2-9(3-5-10)11(17)6-1-7-16-8-11;/h2-5,16-17H,1,6-8H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

3-[4-(Trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride is a solid compound . It should be stored at 2-8°C . The compound has a molecular weight of 281.71 .Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

Piperidine derivatives have been characterized for their crystal and molecular structures. For instance, 4-Piperidinecarboxylic acid hydrochloride was examined via single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, revealing detailed insights into its orthorhombic crystal structure and hydrogen bonding patterns (Szafran, Komasa, & Bartoszak-Adamska, 2007). Similarly, the synthesis and structural elucidation of various piperidinium hydrochlorides were explored, including their anti-leukemia activity and molecular conformations, as shown in studies of bis[1-phenethyl-4-hydroxy-4-(3-fluorophenyl) piperidinium hydrochloride] (Yang et al., 2009).

Biological Activities

Piperidine derivatives have demonstrated a range of biological activities, from inhibiting blood platelet aggregation to acting as selective estrogen receptor modulators (SERMs). The compound (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride was found to inhibit ADP-induced aggregation of blood platelets, showcasing the potential therapeutic applications of piperidine derivatives in cardiovascular diseases (Grisar et al., 1976).

Antifungal and Antitumor Properties

Research into triazole derivatives with piperidine side chains revealed moderate-to-excellent antifungal activities against various human pathogenic fungi, indicating the potential of piperidine derivatives in developing new antifungal agents (Yu et al., 2014). Additionally, the anti-tumor activity tests of certain piperidinium hydrochlorides indicated potential bioactivity against leukemia, further demonstrating the diverse biological applications of these compounds (Yang et al., 2009).

Chemical Synthesis and Modification

The synthesis and glycosylation of 6-mono-, di-, and trifluoro S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides using piperidine derivatives as donors showcased the role of fluorine substituents in glycosylation stereoselectivity, highlighting the chemical versatility and applicability of piperidine derivatives in synthetic chemistry (Crich & Vinogradova, 2007).

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of dopamine d3 receptor antagonists , suggesting that this compound may also interact with dopamine receptors.

Mode of Action

This interaction could lead to changes in cellular signaling and function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, storage temperature can affect the stability of the compound .

Propriétés

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-4-2-9(3-5-10)11(17)6-1-7-16-8-11;/h2-5,16-17H,1,6-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIZMKGYDVBXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=C(C=C2)C(F)(F)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-methylbutanoic acid](/img/structure/B2740751.png)

![5-oxo-N-(3-phenylpropyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2740752.png)

![6,7-Dimethyl-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2740758.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740764.png)

![3-[(2-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2740766.png)

![12-(Benzenesulfonyl)-4-bromo-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2740770.png)